Fmoc-Ser(OAll)-OH: A Comprehensive Technical Guide for Researchers
Fmoc-Ser(OAll)-OH: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fluorenylmethoxycarbonyl-O-allyl-L-serine, commonly abbreviated as Fmoc-Ser(OAll)-OH, is a protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). This guide provides an in-depth technical overview of its chemical properties, synthesis, and applications in peptide and medicinal chemistry. The strategic use of the base-labile Fmoc group for N-terminal protection and the palladium-labile allyl group for the side-chain hydroxyl function offers orthogonal protection, enabling the synthesis of complex peptides and selective deprotection for side-chain modifications. This document details experimental protocols for its synthesis, incorporation into peptide chains, and subsequent deprotection, supported by quantitative data and workflow visualizations.
Chemical and Physical Properties
Fmoc-Ser(OAll)-OH is a white to off-white solid, soluble in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Its key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(prop-2-enoxy)propanoic acid[1] |
| Synonyms | Fmoc-L-Ser(All)-OH, N-Fmoc-O-allyl-L-serine[2] |
| Molecular Formula | C₂₁H₂₁NO₅[1][2] |
| Molecular Weight | 367.39 g/mol [2] |
| CAS Number | 704910-17-8[2] |
| Appearance | White powder or solid[2] |
| Purity | ≥ 98% (HPLC)[2] |
| Optical Rotation | [α]D²⁰ = -14.8 ± 2° (c=1 in MeOH)[2] |
| Storage | ≤ -20 °C[2] |
Synthesis of Fmoc-Ser(OAll)-OH
The synthesis of Fmoc-Ser(OAll)-OH involves two primary steps: the O-allylation of the serine side-chain and the subsequent N-terminal Fmoc protection.
Experimental Protocol: Synthesis of O-Allyl-L-serine
This protocol is adapted from procedures for the synthesis of similar O-alkylated serine derivatives.
Materials:
-
L-serine
-
Allyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of L-serine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add allyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with HCl to a pH of approximately 6.
-
Extract the aqueous layer with diethyl ether to remove unreacted allyl bromide.
-
The aqueous solution containing O-allyl-L-serine can be used directly in the next step or lyophilized to obtain the crude product.
Experimental Protocol: N-Fmoc Protection of O-Allyl-L-serine
Materials:
-
O-Allyl-L-serine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve O-allyl-L-serine in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in 1,4-dioxane to the amino acid solution.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-Ser(OAll)-OH as a white solid.
Caption: Synthesis of Fmoc-Ser(OAll)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ser(OAll)-OH is a valuable building block in Fmoc-based SPPS, allowing for the introduction of a serine residue with a selectively removable side-chain protecting group.
Experimental Protocol: Coupling of Fmoc-Ser(OAll)-OH to a Resin-Bound Peptide
This protocol describes a standard coupling procedure using HBTU as the activating agent.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ser(OAll)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Ser(OAll)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution and pre-activate for 5-10 minutes.
-
Drain the DMF from the swollen resin and add the activated Fmoc-Ser(OAll)-OH solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the reaction can be repeated or extended.
-
After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
Note on Side Reactions: As with other serine derivatives, there is a potential for racemization during the activation step, especially with certain coupling reagents and prolonged activation times. The use of coupling additives like HOBt or Oxyma can help to suppress this side reaction.[3][4] Diketopiperazine formation can also occur at the dipeptide stage.[3][5]
Experimental Protocol: Deprotection of the Fmoc Group
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF (v/v)
-
DMF
Procedure:
-
Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine-dibenzofulvene adduct and residual piperidine.
Experimental Protocol: Deprotection of the Allyl Side-Chain Protecting Group
The allyl group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from most resins, providing orthogonality. It can be selectively removed using a palladium catalyst.
Materials:
-
Peptide-resin containing Ser(OAll)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or another scavenger like dimethylamine-borane complex
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Swell the peptide-resin in anhydrous DCM or THF under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents per allyl group) in the reaction solvent.
-
Add the catalyst solution to the resin, followed by the scavenger (e.g., PhSiH₃, 10-20 equivalents).
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS analysis of a small cleaved sample of the resin.
-
Once the deprotection is complete, wash the resin extensively with DCM, DMF, and a chelating solvent (e.g., a solution of sodium diethyldithiocarbamate) to remove palladium residues, followed by further washes with DMF and DCM.
